MS47134

GPCR pharmacology Pain research Itch signaling

MS47134 is a validated MRGPRX4 agonist probe (EC50 149 nM) with a clean GPCRome profile and 47-fold selectivity over Kir6.2/SUR1, unlike promiscuous agonists like nateglinide. This synthetic adamantane-phenylalanine derivative (≥98% purity) ensures unambiguous data in calcium mobilization assays, serving as an essential positive control for target validation and lead optimization. Choose MS47134 for reproducible, target-specific results in itch and hypersensitivity research.

Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
Cat. No. B10855064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS47134
Molecular FormulaC22H29NO3
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(CC4=CC=CC=C4)C(=O)O)C
InChIInChI=1S/C22H29NO3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)19(26)23-17(18(24)25)8-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3,(H,23,26)(H,24,25)
InChIKeyQSBRCNGPJBWGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic Acid: A Defined Pharmacological Probe for GPCR and Nuclear Receptor Research


2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid (also known as MS47134) is a synthetic small molecule derived from an adamantane-carboxylic acid and a phenylalanine scaffold . This compound is characterized as a potent and selective agonist of the orphan G protein-coupled receptor MRGPRX4, a key mediator in itch and mast cell-mediated hypersensitivity, with a reported EC50 of 149 nM . It is supplied as a research-grade chemical (≥98% purity) intended for use as a pharmacological tool compound to elucidate MRGPRX4 signaling pathways and for screening applications .

Critical Selectivity Requirements for MRGPRX4-Targeted Studies: Why Not All Adamantane Derivatives or GPCR Agonists are Interchangeable


The MRGPRX4 receptor belongs to a family of closely related GPCRs (MRGPRX1-4), and off-target activity at other family members or unrelated channels can confound experimental results [1]. Generic substitution with other adamantane derivatives or known MRGPRX4 agonists like nateglinide is not scientifically valid due to significant differences in potency, selectivity, and off-target profiles [1]. For example, nateglinide, a known MRGPRX4 agonist, exhibits promiscuous activity, including potent inhibition of the Kir6.2/SUR1 potassium channel, which complicates data interpretation in cellular assays [1]. Therefore, the specific selectivity profile of a defined probe like 2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid (MS47134) is essential for generating unambiguous, high-quality data, as detailed in the following quantitative evidence .

Quantitative Differentiation of 2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic Acid: Potency and Selectivity Data for Informed Procurement


Superior Selectivity for MRGPRX4 Over Kir6.2/SUR1 Potassium Channel Compared to Nateglinide

The compound (MS47134) demonstrates a 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel . This is a key differentiator from the commonly used MRGPRX4 agonist nateglinide, which exhibits potent inhibition of the Kir6.2/SUR1 channel [1]. This significant off-target effect of nateglinide at therapeutically relevant concentrations can confound results in assays involving pancreatic beta-cells or cardiovascular tissues where this channel is expressed [1].

GPCR pharmacology Pain research Itch signaling

High-Confidence Target Engagement Confirmed by a Clean GPCRome-Wide Selectivity Profile

In a comprehensive off-target screen against a panel of 320 G protein-coupled receptors (GPCRome) using the PRESTO-Tango platform at a concentration of 3 µM, MS47134 showed agonist activity only at MRGPRX4 and MRGPRX1, with no appreciable agonist or antagonist activity at the other 318 tested GPCRs [1]. This clean profile is a critical advantage over less-characterized in-class compounds or alternative MRGPRX4 agonists for which such comprehensive selectivity data are unavailable.

GPCR pharmacology Target validation Off-target screening

Differential Binding Profile at PPARγ: A Potential Secondary Pharmacological Activity

The compound exhibits a nuanced interaction profile with the nuclear receptor PPARγ. It demonstrates high binding affinity with an IC50 of 24 nM in a TR-FRET binding assay [1]. However, this binding does not translate into potent functional agonism, as evidenced by a weak agonist activity (EC50 > 50,000 nM) in a Gal4-fused PPARγ cellular reporter assay [1]. This profile is distinct from classical full PPARγ agonists like rosiglitazone, which show potent binding and functional activation.

PPARγ Nuclear receptor Metabolic research

Defined Research and Screening Applications for 2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic Acid Based on Verified Quantitative Data


Validation and Functional Profiling of MRGPRX4 in Pain and Itch Models

The high potency (EC50 = 149 nM) and validated selectivity profile (47-fold over Kir6.2/SUR1, and clean GPCRome profile) of MS47134 make it the preferred positive control for validating MRGPRX4-dependent signaling in calcium mobilization assays (e.g., FLIPR) . Its use ensures that observed cellular responses are specifically linked to MRGPRX4 activation, avoiding the confounding effects associated with less selective agonists like nateglinide .

Structure-Activity Relationship (SAR) Studies and Lead Optimization for MRGPRX4-Targeted Therapeutics

MS47134 serves as a well-characterized reference agonist for benchmarking novel MRGPRX4 ligands. Its defined EC50 (149 nM) and selectivity window provide a quantitative baseline for evaluating the potency and off-target liability of new chemical entities during lead optimization campaigns [1].

Dissecting PPARγ Signaling Pathways Using a Pharmacological Tool with Uncoupling Binding and Agonism

The unique property of MS47134 to bind PPARγ with high affinity (IC50 = 24 nM) while exhibiting negligible functional agonism (EC50 > 50,000 nM) enables its use as a probe to study ligand-receptor interactions, antagonism, or partial agonism at PPARγ [2]. This can help differentiate between binding-driven and activation-driven effects of PPARγ ligands in cellular models of metabolism and inflammation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS47134

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.